molecular formula C14H22O2 B091321 3,6-Di-tert-butyl-catechol CAS No. 15512-06-8

3,6-Di-tert-butyl-catechol

Cat. No. B091321
CAS RN: 15512-06-8
M. Wt: 222.32 g/mol
InChI Key: WJSNKPPMBBTUKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07247687B2

Procedure details

A mixture of freshly distilled TiCl4 (11 g, 58 mmol) and pyrocatechol (13.7 g, 0.124 mol) was refluxed in 80 mL of xylene during 20 hours. The resulting dark-brown solid was filtered, washed by xylene and dried under vacuum. Titanium catecholate (10.24 g, 66%) was isolated. This salt (2.3 g, 8.7 mmol), pyrocatechol (82.5 g, 0.749 mol), xylene (80 mL) and isobutylene (150 mL) were heated in autoclave during 1.5 hours at 140° C. The solvent was removed and the residue was distilled under vacuum (b.p. −140-145° C., ˜1 mm Hg; m.p. 96-96.5° C.). Yield: 157.4 g (95%). (Also see “Organic Chemistry of Free Radicals”, Moscow, Khimia, 1979, p. 134.)
[Compound]
Name
salt
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].[CH3:9][C:10](=[CH2:12])[CH3:11]>C1(C)C(C)=CC=CC=1>[C:10]([C:5]1[CH:6]=[CH:7][C:8]([C:10]([CH3:12])([CH3:11])[CH3:9])=[C:1]([OH:2])[C:3]=1[OH:4])([CH3:11])([CH3:9])[CH3:12]

Inputs

Step One
Name
salt
Quantity
2.3 g
Type
reactant
Smiles
Name
Quantity
82.5 g
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Name
Quantity
150 mL
Type
reactant
Smiles
CC(C)=C
Name
Quantity
80 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under vacuum (b.p. −140-145° C., ˜1 mm Hg; m.p. 96-96.5° C.)

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=C(C(O)=C(C=C1)C(C)(C)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.